molecular formula C25H29N3OS B12143756 N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide

N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide

Cat. No.: B12143756
M. Wt: 419.6 g/mol
InChI Key: ZVPKOUKTJMFOHH-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound featuring a thiophene ring substituted with dimethyl groups, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Substitution Reactions: The thiophene ring is then functionalized with dimethyl groups using Friedel-Crafts alkylation.

    Attachment of Piperidine and Pyridine Rings: The piperidine and pyridine rings are introduced through nucleophilic substitution reactions, often using halogenated precursors.

    Amide Formation: The final step involves coupling the substituted thiophene with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and strong bases or acids.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules.

Biology

Biologically, it may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

Industrially, it may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The piperidine and pyridine rings may play a crucial role in these interactions, providing specificity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}acetamide
  • N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}propionamide

Uniqueness

Compared to similar compounds, N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide may exhibit unique binding properties and biological activities due to the specific arrangement of its functional groups and the presence of the benzamide moiety.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C25H29N3OS

Molecular Weight

419.6 g/mol

IUPAC Name

N-[4,5-dimethyl-3-[(4-methylpiperidin-1-yl)-pyridin-4-ylmethyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C25H29N3OS/c1-17-11-15-28(16-12-17)23(20-9-13-26-14-10-20)22-18(2)19(3)30-25(22)27-24(29)21-7-5-4-6-8-21/h4-10,13-14,17,23H,11-12,15-16H2,1-3H3,(H,27,29)

InChI Key

ZVPKOUKTJMFOHH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(C2=CC=NC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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